1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine
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Overview
Description
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a compound known for its unique chemical structure and properties. It is often referred to as a hydrazyl free radical due to its unpaired electron, which contributes to its high reactivity and stability under certain conditions . This compound has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of triphenylhydrazine with an oxidizing agent. One common method is the oxidation of triphenylhydrazine using solid sodium nitrite in the presence of a crown-ether, with dichloromethane as the solvent . Another approach involves a biphasic system of dichloromethane and water with nitrous acid . These methods can yield the compound with high purity and efficiency.
Chemical Reactions Analysis
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include sodium nitrite, nitrous acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its ability to act as a free radical. The unpaired electron in its structure allows it to participate in various redox reactions, making it a valuable tool in studying radical chemistry . The molecular targets and pathways involved include interactions with other radicals and molecules, leading to the formation of stable products.
Comparison with Similar Compounds
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:
2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl: Known for its stability and use in antioxidant assays.
1,1-Diphenyl-2-picrylhydrazine: Another compound with similar properties and applications.
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl: Used in radical scavenging studies. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
6295-89-2 |
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Molecular Formula |
C12H9N5O6 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9N5O6/c18-15(19)9-6-10(16(20)21)12(11(7-9)17(22)23)14-13-8-4-2-1-3-5-8/h1-7,13-14H |
InChI Key |
MEYXPYMSUMTGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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